REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.Br[CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:13]([N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1])[CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
62.8 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CC(C1)O)(C)C)C
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
BrCCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 400-milliliter Hastalloy pressure tube are placed
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CUSTOM
|
Details
|
The tube is sealed
|
Type
|
TEMPERATURE
|
Details
|
warmed to 100°C. for 1 hour, 120°C. for 1 hour and 150°C. for 30 hours
|
Duration
|
30 h
|
Type
|
TEMPERATURE
|
Details
|
The tube is cooled
|
Type
|
ADDITION
|
Details
|
the solid charge
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
EXTRACTION
|
Details
|
placed in a Sohlet extraction apparatus
|
Type
|
EXTRACTION
|
Details
|
The material is extracted for 8 hours with diethyl ether
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
The resulting ether solution is treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 120°-125°C. at 1 torr
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(CC(CC1(C)C)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |